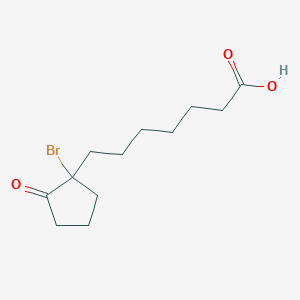
7-(1-Bromo-2-oxocyclopentyl)heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(1-Bromo-2-oxocyclopentyl)heptanoic acid is an organic compound characterized by the presence of a bromine atom, a ketone group, and a carboxylic acid group within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(1-Bromo-2-oxocyclopentyl)heptanoic acid typically involves the bromination of a precursor compound, such as cyclopentanone, followed by subsequent reactions to introduce the heptanoic acid chain. The reaction conditions often require the use of brominating agents like N-bromosuccinimide (NBS) and solvents such as dichloromethane.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 7-(1-Bromo-2-hydroxycyclopentyl)heptanoic acid.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of 7-(1-Hydroxy-2-oxocyclopentyl)heptanoic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydroxide (NaOH), and appropriate solvents.
Major Products:
- Oxidation products include carboxylic acids and other oxidized derivatives.
- Reduction products include alcohols.
- Substitution products include hydroxylated derivatives.
Applications De Recherche Scientifique
7-(1-Bromo-2-oxocyclopentyl)heptanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-(1-Bromo-2-oxocyclopentyl)heptanoic acid involves its interaction with molecular targets such as enzymes and proteins. The bromine atom and ketone group play crucial roles in these interactions, potentially leading to the inhibition of enzyme activity or modulation of protein function. The exact pathways involved depend on the specific biological context and target molecules.
Comparaison Avec Des Composés Similaires
7-Bromoheptanoic acid: Similar in structure but lacks the cyclopentyl and ketone groups.
7-(3-Hydroxy-2,5-dioxocyclopentyl)heptanoic acid: Contains a hydroxyl group instead of a bromine atom.
7-Butylsulfanyl-heptanoic acid: Contains a sulfanyl group instead of a bromine atom.
Uniqueness: 7-(1-Bromo-2-oxocyclopentyl)heptanoic acid is unique due to the presence of both a bromine atom and a ketone group within a cyclopentyl ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Numéro CAS |
110066-09-6 |
|---|---|
Formule moléculaire |
C12H19BrO3 |
Poids moléculaire |
291.18 g/mol |
Nom IUPAC |
7-(1-bromo-2-oxocyclopentyl)heptanoic acid |
InChI |
InChI=1S/C12H19BrO3/c13-12(9-5-6-10(12)14)8-4-2-1-3-7-11(15)16/h1-9H2,(H,15,16) |
Clé InChI |
YZFITCZOCJSUGI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C(C1)(CCCCCCC(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





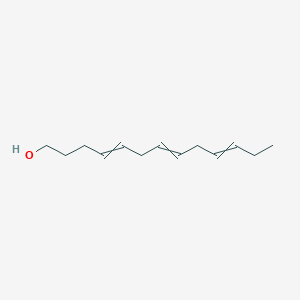
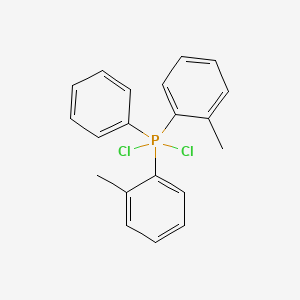
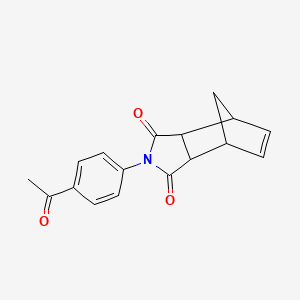

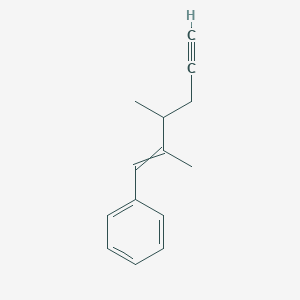


![4,4'-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)](/img/structure/B14313008.png)

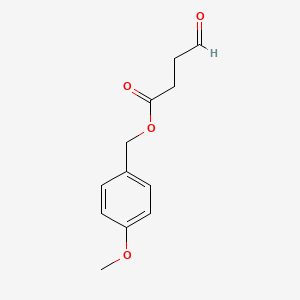
![1-Decyl-4-[(4-methoxyphenyl)ethynyl]benzene](/img/structure/B14313022.png)
